molecular formula C18H12Cl2N2O B11985382 2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

Cat. No.: B11985382
M. Wt: 343.2 g/mol
InChI Key: RTPPZBYTKRRYNO-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile is a nitrile-containing organic compound featuring a propanedinitrile backbone substituted with two chlorinated aromatic rings (2-chlorophenyl and 4-chlorophenyl) and a ketone group. Its molecular formula is C₁₈H₁₂Cl₂N₂O, with a molar mass of approximately 342.9 g/mol.

Properties

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile

InChI

InChI=1S/C18H12Cl2N2O/c19-14-7-5-12(6-8-14)18(23)9-16(13(10-21)11-22)15-3-1-2-4-17(15)20/h1-8,13,16H,9H2

InChI Key

RTPPZBYTKRRYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE typically involves the reaction of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights critical differences between the target compound and its closest structural analog, 2-[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile (CAS: 94360-07-3), alongside other moderately similar derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile Not provided C₁₈H₁₂Cl₂N₂O 342.9 2-Cl phenyl, 4-Cl phenyl, ketone, dinitrile
2-[1-(4-Bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile 94360-07-3 C₁₈H₁₃BrN₂O 353.21 4-Br phenyl, phenyl, ketone, dinitrile
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid 190595-65-4 C₃₂H₂₅F₂NO₅ 565.5 4-Fluorophenyl, benzyloxy, azetidinone, carboxylic acid

Analysis of Structural Differences and Implications

Halogen Substituent Effects
  • Bromine vs. Chlorine: The brominated analog (353.21 g/mol) has a higher molar mass due to bromine’s larger atomic weight compared to chlorine. Conversely, chlorine’s smaller size reduces steric hindrance, which could favor synthetic accessibility .
  • However, its distinct core structure (azetidinone vs. propanedinitrile) limits direct comparability .
Substituent Position and Steric Effects
  • The target compound’s 2-chlorophenyl group introduces ortho-substitution, which may create steric hindrance around the ketone and dinitrile groups. This could reduce reactivity in nucleophilic additions compared to the para-substituted brominated analog.
Functional Group Variations
  • The propanedinitrile group in the target compound is a stronger electron-withdrawing moiety than the carboxylic acid in the azetidine derivative (CAS: 190595-65-4). This difference likely impacts reactivity; dinitriles are prone to cyclization or nucleophilic attack, whereas carboxylic acids participate in acid-base reactions or esterification .

Research Findings and Theoretical Implications

Physicochemical Properties

  • Solubility : The target compound’s dual chlorine substituents and dinitrile group likely reduce water solubility compared to the azetidine derivative’s carboxylic acid, which can form hydrogen bonds.
  • Thermal Stability : The dinitrile group’s electron-withdrawing nature may enhance thermal stability relative to the azetidine derivative’s lactam ring, which is prone to hydrolysis .

Q & A

What are the common synthetic routes for preparing 2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:

Nucleophilic substitution : Reacting chloroacetyl chloride with a dinitrile precursor under basic conditions to introduce the propanedinitrile group .

Knoevenagel condensation : Aromatic aldehydes (e.g., 2-chlorophenyl derivatives) may react with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles, followed by ketone functionalization .

Electrophilic aromatic substitution : Halogenation (e.g., chlorination) of intermediates to achieve regioselective substitution on phenyl rings .
Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like enol tautomers .

How is the compound characterized post-synthesis to confirm its structure and purity?

Level: Basic
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone-adjacent protons at δ 3.5–4.5 ppm) .
    • 13C NMR : Confirms carbonyl (δ 190–210 ppm) and nitrile (δ 110–120 ppm) groups .
  • IR spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ or [M–Cl]+ fragments) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N, Cl content) .

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure?

Level: Advanced
Methodological Answer:
SC-XRD provides definitive bond lengths, angles, and stereochemistry:

Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) to collect intensity data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Structure solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by refinement (SHELXL) with anisotropic displacement parameters .

Handling challenges :

  • Disorder : Apply PART commands in SHELXL to model split positions for flexible substituents (e.g., chlorophenyl groups) .
  • Twinning : Use TWIN/BASF commands for non-merohedral twinning common in low-symmetry space groups .
    Example : A related dinitrile compound (CAS 62538-21-0) was resolved in space group P1̄ with R1 = 0.047, confirming planar geometry .

What computational strategies predict the compound’s electronic properties and reactivity?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) is widely used:

Geometry optimization : Use B3LYP/6-31G(d,p) to minimize energy and calculate HOMO-LUMO gaps (e.g., ΔE = 4.5–5.0 eV for nitrile derivatives), indicating electrophilic reactivity .

Electrostatic potential maps : Identify electron-deficient regions (e.g., nitrile carbons) prone to nucleophilic attack .

Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) to rationalize observed bioactivity .
Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Level: Advanced
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:

Dynamic NMR : Variable-temperature 1H NMR (e.g., 298–400 K) detects tautomeric equilibria (e.g., keto-enol forms) not evident in static SC-XRD .

Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) influencing solid-state packing vs. solution behavior .

Refinement adjustments : In SHELXL, refine occupancy ratios for disordered atoms or apply restraints (e.g., DELU for thermal motion) to improve R-factors .
Case study : A 4-chlorophenyl analog showed discrepancies in C=O bond lengths (1.21 Å XRD vs. 1.23 Å DFT), attributed to crystal packing forces .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Level: Advanced
Methodological Answer:

Systematic derivatization :

  • Replace chlorophenyl groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents .
  • Modify the dinitrile moiety to esters or amides to alter solubility .

Bioactivity assays :

  • Enzyme inhibition : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to correlate substituent effects with potency .

QSAR modeling : Employ partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to activity .

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